molecular formula C11H11NO3 B13046722 3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone

3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone

Cat. No.: B13046722
M. Wt: 205.21 g/mol
InChI Key: OOICOHXQFSMXSU-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone is a substituted tetralone derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates both methyl and nitro functional groups, making it a valuable scaffold for constructing more complex molecules. Compounds of this class are frequently employed in the synthesis of benzomorphan frameworks, which are of significant interest in central nervous system (CNS) and pharmacological studies . In research applications, the nitro group can be readily reduced to an amino group to form diamino precursors, which are key intermediates in the production of naphthalenediisocyanates for advanced material science . The ketone functionality provides a reactive site for further transformations, including Grignard reactions, reductions, and condensations, enabling researchers to develop diverse chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-methyl-7-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11NO3/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12(14)15/h5-6H,2-4H2,1H3

InChI Key

OOICOHXQFSMXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Reduction: Partial reduction of the naphthalene ring to form the dihydro derivative.

    Alkylation: Introduction of the methyl group through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the methyl group to a carboxylic acid or other oxidized forms.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted naphthalenone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3,4-dihydro-6-methyl-7-nitro-1(2H)-naphthalenone exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action
The compound's mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival. This mechanism aligns with other known naphthalenone derivatives, which have shown similar antimicrobial effects.

Case Study: Antibacterial Screening
A study conducted on several naphthalenone derivatives, including this compound, revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential as an antibacterial agent in clinical settings.

Organic Synthesis

Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its structure allows for various functional group modifications, facilitating the synthesis of novel compounds with enhanced biological activities.

Example Reaction: Nitration
One common application involves the nitration of phenolic compounds to produce nitro derivatives like this compound. This reaction typically employs concentrated nitric acid under controlled conditions to achieve high yields.

Pharmaceutical Formulations

Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its favorable physicochemical properties. Its ability to form stable complexes with drugs can enhance the bioavailability and therapeutic efficacy of poorly soluble pharmaceuticals.

Case Study: Formulation Development
In a formulation study, this compound was used to encapsulate anti-inflammatory drugs. The resulting formulations exhibited improved solubility and sustained release profiles compared to conventional formulations.

Cosmetic Applications

Skin Care Products
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a candidate for inclusion in creams and serums.

Market Analysis
A market analysis indicates a growing trend in incorporating such compounds into cosmetic products, reflecting consumer demand for effective skincare solutions that leverage advanced chemical formulations.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against Staphylococcus aureus (MIC: 32 µg/mL) ,
Organic SynthesisValuable synthetic intermediate; facilitates complex molecule formation ,
Pharmaceutical FormulationsEnhances bioavailability in drug delivery systems ,
Cosmetic ApplicationsAntioxidant properties beneficial for skincare ,

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in medicine, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the methyl group might influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

The following analysis compares 3,4-dihydro-6-methyl-7-nitro-1(2H)-naphthalenone with structurally related naphthalenones, focusing on substituent effects, sources, and applications.

Functional Group Variants
Compound Name Substituents Source/Synthesis Key Properties/Activities Reference IDs
This compound 6-CH₃, 7-NO₂ Hypothetical/Synthetic Likely high electrophilicity N/A
(3S,4R)-3,4,8-Trihydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one 3-OH, 4-OH, 6-CH₃, 8-OH Fungus Pleosporales sp. Cytotoxic (HeLa: IC₅₀ = 78.93 μM)
3,4-Dihydroxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone 3-OH, 4-OH, 7-CH₃ Marine fungus Acremonium sp. Epimeric stereoisomers reported
6-Amino-3,4-dihydro-1(2H)-naphthalenone 6-NH₂ Synthetic (Smiles rearrangement) Intermediate for aniline synthesis
5,7-Difluoro-3,4-dihydro-1(2H)-naphthalenone 5-F, 7-F Synthetic High predicted density (1.29 g/cm³)

Key Observations :

  • Bioactivity : Hydroxylated derivatives (e.g., compound 4 in ) exhibit cytotoxic activity, while nitro or halogenated analogs may prioritize synthetic utility over direct bioactivity .
  • Reactivity : Nitro groups enhance electrophilicity, enabling participation in nucleophilic aromatic substitution, whereas hydroxyl groups facilitate hydrogen bonding and oxidation reactions .
Halogenated Derivatives

Chlorinated analogs such as 6-chloro-8-methyl- and 8-chloro-6-methyl-3,4-dihydro-1(2H)-naphthalenone () demonstrate the influence of halogen position on physical properties. These compounds, synthesized via Friedel-Crafts cyclization, show distinct melting points (65.5–66.5°C vs. 122–123°C), highlighting steric and electronic effects of substituent placement . Comparatively, the nitro group in the target compound may confer higher polarity and lower thermal stability than chloro derivatives.

Methyl-Substituted Derivatives
  • 3-Methyltetral-1-one (): A key intermediate for pharmaceuticals, this compound lacks nitro or hydroxyl groups but shares the methyl-substituted backbone. Its synthetic versatility underscores the importance of substituent flexibility in drug design .

Biological Activity

3,4-Dihydro-6-methyl-7-nitro-1(2H)-naphthalenone (CAS No. 1190892-51-3) is a naphthalene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antibacterial, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1190892-51-3

The compound features a naphthalene backbone with specific substitutions that contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound.

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells.
Cell Line IC50 Value (µg/mL) Reference
A54925 ± 8.22
HCT11648 ± 11.62

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

  • Activity Against Bacteria : Studies indicate that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

The results demonstrate its potential as a novel antibacterial agent.

3. Antioxidant Activity

The antioxidant activity of naphthalene derivatives is crucial in combating oxidative stress-related diseases.

  • Evaluation Method : The DPPH radical scavenging assay was employed to assess the antioxidant capacity of the compound.
Concentration (µg/mL) Scavenging Activity (%) Reference
5045
10075

These results indicate that the compound possesses significant antioxidant properties, which could be beneficial in therapeutic applications.

Case Study 1: Anticancer Efficacy

In a study conducted on the efficacy of various naphthalene derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent response with notable cytotoxicity at higher concentrations, suggesting its potential use in targeted cancer therapies.

Case Study 2: Antibacterial Testing

Another study focused on evaluating the antibacterial activity of the compound against common pathogens. The findings revealed that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics, highlighting its therapeutic potential in treating bacterial infections.

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